molecular formula C5H5ClF2N2O2S B1309672 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 957490-44-7

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1309672
CAS RN: 957490-44-7
M. Wt: 230.62 g/mol
InChI Key: KJILWYBETJFERM-UHFFFAOYSA-N
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Description

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives and their synthesis, structure, and potential pharmacological applications. Pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms at adjacent positions, and they are known for their wide range of biological activities. The sulfonyl chloride group attached to the pyrazole ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, possibly with pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles can be controlled by changing the Lewis acids, which suggests a method that could potentially be applied to synthesize the compound . Additionally, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst for the synthesis of imidazole derivatives indicates that similar ionic liquids could be employed in the synthesis of pyrazole sulfonamides . The tandem reaction of propargyl alcohol and N-sulfonylhydrazone leading to dihydropyrazole derivatives also provides insight into possible synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, a series of polyfluoro substituted pyrazoline type sulfonamides were characterized by 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods . Quantum mechanical calculations and spectroscopic investigations, including FT-IR and FT-Raman, have been used to determine the structural parameters and vibrational frequencies of similar molecules . These techniques could be applied to analyze the molecular structure of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the presence of substituents such as fluorine atoms, which affect the chemical shifts and splitting patterns in NMR spectroscopy . The synthesis of N-sulfonyl imines using a Brønsted acidic ionic liquid suggests that pyrazole sulfonamides could undergo condensation reactions with aldehydes . Additionally, the Knoevenagel–Michael reaction of pyrazolones with aldehydes catalyzed by sulfonic acid functionalized pyridinium chloride indicates that pyrazole derivatives can participate in tandem reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on their substitution patterns. The novel polyfluoro substituted pyrazoline type sulfonamides exhibited significant inhibitory profiles against enzymes such as acetylcholinesterase and carbonic anhydrase I and II, suggesting potential pharmacological applications . Theoretical calculations of properties like dipole moment and hyperpolarizability can provide insights into the non-linear optical properties of these compounds . The effects of substituents on the yield and reaction conditions during synthesis can also inform the optimization of physical and chemical properties10.

Scientific Research Applications

  • Catalysis and Synthesis Applications :

    • Ionic Liquid Synthesis : Moosavi-Zare et al. (2013) discussed the synthesis of a novel ionic liquid 1-sulfopyridinium chloride, characterized by various spectroscopic methods. This ionic liquid was used as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(pyrazol-5-ols) through a tandem Knoevenagel–Michael reaction involving pyrazole derivatives (Moosavi-Zare et al., 2013).
    • Synthesis of Sulfonylated Pyrazoles : Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles, resulting in the creation of new compounds, such as various tosylamino pyrazoles. The structures of these sulfonylated aminopyrazoles were confirmed using different spectroscopic methods (Povarov et al., 2017).
  • Pharmaceutical and Medicinal Chemistry :

    • Development of Sulfonamides and Sulfonyl Fluorides : Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This development demonstrated the utility of these compounds in parallel medicinal chemistry, expanding the reactivity to access heterocyclic sulfonyl fluorides including pyrimidines and pyridines (Tucker et al., 2015).
    • Synthesis of Antimicrobial Heterocycles : El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating their potential antimicrobial activity. The study included the creation of various derivatives through reactions with different compounds (El‐Emary et al., 2002).
  • Material Science and Polymer Chemistry :

    • Novel Polyamide Synthesis : Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a novel diamine. These polyamides exhibited desirable properties like high glass transition temperatures, excellent solubility, and strong film-forming capabilities, indicating their potential in material science applications (Liu et al., 2013).
  • Insecticide Research :

    • GABA-Gated Chloride Channel Studies : Cole et al. (1993) investigated the action of phenylpyrazole insecticides on the GABA-gated chloride channel. Their research suggested that these insecticides, which include various pyrazole derivatives, target this channel in insects, offering insights into the development of insect control agents (Cole et al., 1993)

Mechanism of Action

Target of Action

The primary target of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle . This disruption in the TCA cycle leads to a decrease in cellular respiration and energy production, which can have a significant impact on the growth and survival of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP, the main source of energy in cells . By inhibiting SDH, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage .

Result of Action

The inhibition of succinate dehydrogenase and the subsequent disruption of the TCA cycle can lead to a variety of cellular effects. These include a decrease in energy production, an increase in reactive oxygen species, and potential cell death . As such, this compound has been used as an intermediate in the synthesis of fungicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chlorideFor instance, it is recommended to store the compound in a sealed, dry environment at 4°C .

properties

IUPAC Name

1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILWYBETJFERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424525
Record name 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

957490-44-7
Record name 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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